Methyl 2-oxo-2-(thiophen-2-yl)acetate Methyl 2-oxo-2-(thiophen-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 26878-13-7
VCID: VC2442795
InChI: InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3
SMILES: COC(=O)C(=O)C1=CC=CS1
Molecular Formula: C7H6O3S
Molecular Weight: 170.19 g/mol

Methyl 2-oxo-2-(thiophen-2-yl)acetate

CAS No.: 26878-13-7

Cat. No.: VC2442795

Molecular Formula: C7H6O3S

Molecular Weight: 170.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-oxo-2-(thiophen-2-yl)acetate - 26878-13-7

Specification

CAS No. 26878-13-7
Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
IUPAC Name methyl 2-oxo-2-thiophen-2-ylacetate
Standard InChI InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3
Standard InChI Key TWMBHJJCUUXOKM-UHFFFAOYSA-N
SMILES COC(=O)C(=O)C1=CC=CS1
Canonical SMILES COC(=O)C(=O)C1=CC=CS1

Introduction

Physical and Chemical Properties

Basic Identification and Structural Characteristics

Methyl 2-oxo-2-(thiophen-2-yl)acetate is characterized by the following properties:

PropertyValue
CAS Number26878-13-7
Molecular FormulaC₇H₆O₃S
Molecular Weight170.18 g/mol
IUPAC Namemethyl 2-oxo-2-thiophen-2-ylacetate
Standard InChIInChI=1S/C7H6O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H,1H3
Standard InChIKeyTWMBHJJCUUXOKM-UHFFFAOYSA-N
SMILESCOC(=O)C(=O)C1=CC=CS1
PubChem CID11217486

Table 1: Identification and Structural Properties of Methyl 2-oxo-2-(thiophen-2-yl)acetate

Physical Properties

The compound exhibits these physical characteristics:

PropertyValue
Physical StateWaxy solid to liquid (temperature dependent)
Boiling Point100-102°C (at 0.8 Torr pressure)
Density1.304 g/cm³
Polar Surface Area (PSA)71.61 Ų
LogP1.10380
Storage Conditions2-8°C recommended

Table 2: Physical Properties of Methyl 2-oxo-2-(thiophen-2-yl)acetate

Chemical Reactivity

Methyl 2-oxo-2-(thiophen-2-yl)acetate contains several reactive functional groups that enable diverse chemical transformations:

  • The α-keto ester functionality makes it susceptible to nucleophilic additions at the carbonyl carbon.

  • The methyl ester group can undergo hydrolysis, transesterification, and amidation reactions.

  • The thiophene ring can participate in electrophilic aromatic substitution reactions.

  • The compound can be reduced to the corresponding alcohol, forming glycolate derivatives that are important intermediates in pharmaceutical synthesis .

Synthesis Methods

Lithiation of 2-Bromothiophene

The most common and efficient method for synthesizing methyl 2-oxo-2-(thiophen-2-yl)acetate involves the lithiation of 2-bromothiophene followed by reaction with dimethyl oxalate:

Procedure: In a flame-dried round flask, n-butyllithium (0.95 mmol) is added dropwise to a solution of 2-bromothiophene (1.0 mmol) in anhydrous THF (15 mL) under N₂ at -80°C. After 20 minutes of stirring, a THF solution (5.0 mL) of dimethyl oxalate is added. The reaction is quenched with saturated aqueous NH₄Cl after the disappearance of the starting thiophene and extracted with ethyl acetate. The organic phases are washed with brine, dried over Na₂SO₄, and the solvent is evaporated under vacuum. The crude product is purified by flash column chromatography using ethyl acetate/hexane (1:9) to yield methyl 2-oxo-2-(thiophen-2-yl)acetate .

This method typically provides yields of 73-75% .

Grignard Reaction Approach

An alternative approach utilizes a Grignard reagent:

Procedure: Thienylmagnesium bromide is prepared from 2-bromothiophene and magnesium in THF or diethyl ether. This Grignard reagent is then reacted with dimethyl oxalate at low temperature (-78°C to room temperature), typically providing yields around 54% .

Oxidation of Thienyl Acetates

Methyl 2-oxo-2-(thiophen-2-yl)acetate can also be synthesized through the oxidation of thienyl acetates:

Procedure: The methylene unit of thienyl acetate derivatives can be oxidized using various methods:

  • CuO and t-butylhydroperoxide at 110°C

  • Oxygen in the presence of Co(OAc)₂ and hydroxyphthalimide

  • Regits diazo transfer reaction followed by oxidation with oxone or heating in DMSO at 75°C

Synthesis from Imidates

Thienyl glyoxylates can be obtained from the corresponding imidates:

Procedure: Imidates are treated with O₂ in the presence of Cu(OAc)₂ to yield the desired glyoxylate .

A comparison of the main synthetic approaches is presented in Table 3:

MethodStarting MaterialReagentsConditionsYield (%)Reference
Lithiation2-Bromothiophenen-BuLi, (CO₂Me)₂-80°C, 0.5h, N₂73-75
Grignard2-BromothiopheneMg, (CO₂Et)₂-78°C to rt, 2h54
OxidationThienyl acetateCuO, t-BuOOH110°C31 (Me ester)
Diazo oxidationDiazoacetateOxone-86

Table 3: Comparison of Synthetic Methods for Methyl 2-oxo-2-(thiophen-2-yl)acetate

Applications

Pharmaceutical Intermediates

Methyl 2-oxo-2-(thiophen-2-yl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

  • It can be converted to methyl dithienyl-glycolates through reaction with thienyllithium species, which are key intermediates in the synthesis of anticholinergic agents such as tiotropium bromide and aclidinium bromide .

  • The compound's reactive α-keto ester functionality makes it valuable for the preparation of heterocyclic compounds with potential therapeutic applications.

Medicinal Chemistry Applications

The compound's structural properties enable various biological interactions:

  • The thiophene and ester components can interact with biological targets, potentially influencing enzyme activity and cellular processes.

  • These interactions may lead to therapeutic effects such as anti-inflammatory or antimicrobial activities.

Organic Synthesis

Methyl 2-oxo-2-(thiophen-2-yl)acetate is employed as a building block in organic synthesis due to its functional group versatility:

  • The α-keto ester group serves as an electrophilic site for nucleophilic additions.

  • The compound participates in condensation reactions to form complex heterocyclic structures.

  • It can be used in the preparation of N-sulfonyl-2-aryloxoacetamides via oxidation reactions .

Stock ConcentrationAmount of Compound
1 mg
1 mM5.8761 mL
5 mM1.1752 mL
10 mM0.5876 mL

Table 4: Stock Solution Preparation Guidelines for Methyl 2-oxo-2-(thiophen-2-yl)acetate

ManufacturerProduct NumberPackagingPrice (USD)
TRCB498348100 mg$220
ArctomAS1920151 g$416
ChemenuCM3236391 g$421
CrysdotCD111558631 g$446
ChemenuCM3236395 g$1,262
CrysdotCD111558635 g$1,340
AK Scientific5797CS5 g$1,612

Table 5: Commercial Availability and Pricing of Methyl 2-oxo-2-(thiophen-2-yl)acetate (as of December 2021)

Spectroscopic Analysis

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the identity and assess the purity of methyl 2-oxo-2-(thiophen-2-yl)acetate. The characteristic signals include:

¹H NMR (300 MHz, CDCl₃): δ 8.18 (dd, 1H, J = 3.9, 1.1 Hz), 7.84 (dd, 1H, J = 4.9, 1.1 Hz), 7.22 (dd, 1H, J = 4.9, 3.9 Hz), 3.99 (s, 3H) .

¹³C NMR (75 MHz, CDCl₃): δ 175.9 (C=O), 162.0 (C=O), 139.0, 137.6, 137.4, 128.7, 53.2 (OCH₃) .

These spectroscopic data are essential for confirming the structure and purity of synthesized material.

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